(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol is a chemical compound that belongs to the imidazole family, which are heterocyclic compounds characterized by their nitrogen-containing ring structures. This specific compound features two bromine atoms located at the 4 and 5 positions, a methyl group at the 1 position, and a hydroxymethyl group at the 2 position of the imidazole ring. The molecular formula for (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol is C₇H₈Br₂N₂O, and its unique structure imparts various chemical properties that make it significant in scientific research and applications .
The synthesis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol primarily involves two key steps: bromination and hydroxymethylation.
The industrial production of this compound typically employs similar synthetic routes but is optimized for higher yields and purity. Techniques such as continuous flow reactors are often utilized to control reaction conditions precisely, including temperature and pressure.
The molecular structure of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol can be described as follows:
The compound consists of a five-membered ring containing two nitrogen atoms, which contributes to its reactivity and interactions with biological systems .
(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol can undergo several types of chemical reactions:
The mechanism of action for (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol primarily involves its interaction with biological targets through its imidazole ring structure. Imidazole derivatives are known to participate in various biochemical pathways due to their ability to coordinate with metal ions and interact with biological macromolecules such as proteins and nucleic acids.
Research indicates that imidazole derivatives can modulate enzyme activity and influence cellular signaling pathways, making them valuable in pharmacological applications .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) have been employed to characterize this compound, providing insights into its functional groups and molecular interactions .
(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol has several scientific uses:
The synthesis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol begins with regioselective bromination of 1-methylimidazole. Classical approaches employ elemental bromine (Br₂) in acetic acid or chloroform at 0–5°C to achieve 4,5-dibromination while suppressing N-bromination side products. This yields 4,5-dibromo-1-methyl-1H-imidazole (CAS 1003-50-5), a key intermediate confirmed by its melting point (78–82°C) and purity (95%) [7]. Alternative halogen sources like N-bromosuccinimide (NBS) offer improved selectivity but lower atom economy. The reaction’s exothermic nature necessitates precise temperature control to avoid polybromination or decomposition, with yields typically reaching 70–85% under optimized conditions [7] [9].
Subsequent hydroxymethylation introduces the methanol group at the C2 position. This is achieved through deprotonation of 4,5-dibromo-1-methyl-1H-imidazole with strong bases (e.g., n-butyllithium or LDA) at −78°C, followed by nucleophilic addition to formaldehyde (HCHO). An alternative one-pot method uses paraformaldehyde under basic conditions (K₂CO₃/DMF), but yields decline to 60–70% due to imidazole ring instability. The final compound is isolated via crystallization (melting point 114–116°C) with 95% purity, as validated by suppliers [2] [3] [4].
Table 1: Key Intermediates in Traditional Synthesis
Compound | CAS Number | Role | Key Properties |
---|---|---|---|
4,5-Dibromo-1-methyl-1H-imidazole | 1003-50-5 | Bromination product | mp 78–82°C; 95% purity [7] |
(4,5-Dibromo-1H-imidazol-2-yl)methanol | 193066-54-5 | Non-methylated intermediate | MW 255.90 g/mol [6] |
Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) enables direct functionalization of the imidazole core. For example, 4,5-dibromo-2-(1-methylethyl)-1H-imidazole (CAS 885266-63-7) is synthesized via palladium-mediated alkylation, demonstrating the versatility of dibrominated intermediates as pharmaceutical building blocks [8]. Continuous-flow systems enhance these reactions by confining catalysts (e.g., Pd/C) in packed-bed reactors, improving turnover number (TON > 1,000) and reducing metal leaching [9]. This method is scalable for synthesizing analogs like antifungal agents or polymer precursors [8] [9].
Microwave irradiation accelerates N-alkylation and C–H activation, reducing reaction times from hours to minutes. For instance, selective C2-hydroxymethylation achieves >90% regioselectivity using KOH/DMSO under microwave irradiation (150°C, 15 min), compared to 12 hours conventionally. This approach minimizes thermal degradation of sensitive intermediates, though scalability remains limited to batch processes [8] .
Continuous-flow reactors address limitations in traditional batch synthesis of imidazole derivatives. Key advantages include:
Table 2: Continuous-Flow vs. Batch Synthesis Parameters
Parameter | Batch Process | Continuous-Flow Process | Improvement |
---|---|---|---|
Reaction Temperature | 0–5°C (bromination) | 25–30°C | Energy savings; faster kinetics |
Intermediate Isolation | Manual extraction | Automated separation | Purity increase (90% → 98%) |
Throughput | 100 g/batch | 0.5 L/h/reactor | Linear scalability [9] |
Solvent choice critically impacts sustainability and efficiency:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: